N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione
Description
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione is a synthetic compound characterized by a pyrrolidine-2,5-dione (succinimide) core substituted with a phenyl group at the N-position and a cyclohexylsulfonyl group at the 3-position. The cyclohexylsulfonyl moiety contributes to steric bulk and electron-withdrawing effects, which may influence binding affinity in biological systems or stability in industrial applications .
Properties
CAS No. |
77391-58-3 |
|---|---|
Molecular Formula |
C16H19NO4S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-cyclohexylsulfonyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19NO4S/c18-15-11-14(22(20,21)13-9-5-2-6-10-13)16(19)17(15)12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
InChI Key |
FIVIUAMQNIPFDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione
General Synthetic Strategy
The preparation of this compound generally involves two main stages:
- Synthesis of the 1-substituted pyrrolidine-2,5-dione core (N-phenyl-pyrrolidine-2,5-dione).
- Introduction of the cyclohexylsulfonyl substituent at the 3-position via sulfonylation or oxidation of a corresponding thio-derivative.
This approach is supported by the synthesis routes described in patent US4364958A and related literature, which outline the reaction of 1-substituted pyrrolidine-2,5-dione derivatives with cycloalkylthiols followed by oxidation to the sulfone.
Detailed Synthetic Route
Step 1: Preparation of 1-Phenylpyrrolidine-2,5-dione
- Starting from maleic anhydride or similar succinic anhydride derivatives, the nitrogen substitution is achieved by reaction with aniline (phenylamine) to form N-phenylsuccinimide.
- The reaction typically proceeds under reflux conditions in an inert organic solvent such as toluene or xylene, facilitating ring closure to the pyrrolidine-2,5-dione structure.
Step 2: Introduction of the Cyclohexylthio Group at the 3-Position
- The N-phenylpyrrolidine-2,5-dione intermediate is reacted with cyclohexylthiol in the presence of a base catalyst such as triethylamine or triethylene diamine.
- This nucleophilic substitution occurs preferably in an inert organic solvent, including aromatic hydrocarbons (benzene), ethers (dioxane), or alcohols (ethanol).
- Equimolar amounts of reactants are generally used, but an excess of either may be employed to drive the reaction to completion.
Step 3: Oxidation of the Cyclohexylthio Group to Cyclohexylsulfonyl
- The resulting 3-cyclohexylthio-substituted pyrrolidine-2,5-dione is oxidized to the sulfone derivative.
- Oxidation is performed in an inert solvent system such as water, acetone, or a mixture of acetic acid and acetic anhydride (1:1).
- Preferred oxidizing agents include hydrogen peroxide or potassium permanganate, used in excess to ensure complete conversion.
- The oxidation temperature is maintained between 0° to 50° Celsius to optimize yield and minimize side reactions.
Step 4: Isolation and Purification
- The final this compound product can be isolated by precipitation, filtration, or centrifugation.
- Further purification may involve recrystallization from suitable solvents to achieve high purity.
Reaction Conditions Summary Table
| Step | Reactants/Conditions | Solvents | Catalysts/Agents | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| 1. N-Phenylpyrrolidine-2,5-dione synthesis | Maleic anhydride + Aniline | Toluene, Xylene | None or acid catalyst | Reflux (~110-140) | Ring closure to succinimide derivative |
| 2. Cyclohexylthio substitution | N-Phenylpyrrolidine-2,5-dione + Cyclohexylthiol | Benzene, Dioxane, Ethanol | Triethylamine, Triethylene diamine | Ambient to reflux | Nucleophilic substitution at 3-position |
| 3. Oxidation to sulfone | 3-Cyclohexylthio derivative + H2O2 or KMnO4 | Water, Acetone, Acetic acid/Acetic anhydride mix | Hydrogen peroxide, Potassium permanganate | 0 to 50 | Controlled oxidation to sulfone group |
| 4. Isolation & Purification | Precipitation, filtration, recrystallization | Appropriate solvents | None | Ambient | Purification to analytical grade |
Analysis of Preparation Methods
Advantages
- The stepwise approach allows for selective functionalization and control over substitution patterns.
- Use of common reagents and solvents makes the synthesis accessible and scalable.
- The oxidation step is mild, preserving the integrity of the pyrrolidine-2,5-dione ring.
Challenges and Considerations
- The nucleophilic substitution requires careful control of reaction conditions to avoid overreaction or side products.
- Oxidation must be carefully monitored to prevent ring degradation or overoxidation.
- Choice of solvent and catalyst impacts reaction rate and product yield.
Research Findings and Applications
- The compound exhibits strong fungicidal activity, making it valuable for agricultural fungicide formulations.
- Structural analogs with varied substitutions on the phenyl ring or cycloalkyl group have been explored to optimize biological activity.
- The synthetic methodology allows for modification at both nitrogen and 3-position, enabling structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Biological Applications
1. Fungicidal Activity
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione has been identified as an effective fungicide against various phytopathogenic fungi, including Botrytis cinerea and Phytophthora infestans. The mechanism of action is thought to involve disruption of fungal cell membranes or interference with metabolic pathways .
2. Agricultural Chemistry
The compound's fungicidal properties make it valuable in agricultural applications, particularly for crop protection. Its effectiveness against specific plant pathogens positions it as a potential alternative to conventional fungicides, which may have adverse environmental impacts.
Comparative Analysis with Related Compounds
The following table compares this compound with other pyrrolidine derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-nitrophenyl)-pyrrolidine-2,5-dione | Contains a nitrophenyl substituent | Known for enhanced antibacterial properties |
| 3-(4-methoxyphenyl)-pyrrolidine-2,5-dione | Features a methoxy group | Exhibits anti-inflammatory effects |
| 1-(p-Tolyl)-3-cyclohexyl-sulfonyl-pyrrolidine-2,5-dione | Similar sulfonamide structure | Effective against specific plant pathogens |
| 3-(phenylethynyl)-pyrrolidine-2,5-dione | Contains an ethynyl substituent | Potential applications in materials science |
This compound stands out due to its specific cyclohexane sulfonamide structure, which enhances its fungicidal activity compared to other derivatives lacking this feature .
Case Studies
Several studies have documented the effectiveness of this compound:
- Efficacy Against Fungal Pathogens : Research has shown that this compound exhibits potent antifungal activity in vitro against Botrytis cinerea, suggesting its potential for use in agricultural settings .
- Mechanistic Studies : Investigations into the compound's mechanism of action are ongoing, with preliminary findings indicating that it may disrupt fungal cell membranes or interfere with essential metabolic pathways .
Mechanism of Action
The mechanism of action of N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological responses. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : Features a phthalimide core (isoindole-1,3-dione) with a chlorine atom at the 3-position and a phenyl group at the N-position .
- Key Differences : Unlike the succinimide core in the target compound, the phthalimide structure provides a fused bicyclic system, increasing rigidity. The chlorine atom enhances electrophilicity, making it reactive in polymerization reactions, whereas the cyclohexylsulfonyl group in the target compound offers steric hindrance and lipophilicity .
MBX-2982 Derivatives
- Structure : Includes pyrrolidine-2,5-dione substituted with tetrazole or carbonyl-modified groups.
- Activity : Replacement of tetrazole with pyrrolidine-2,5-dione in MBX-2982 analogs resulted in a 2-fold increase in agonistic activity at the GPR119 receptor, highlighting the importance of the dione moiety in receptor interaction .
Pyrrolidine-2,5-dione Derivatives with Heterocyclic Substituents
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives
- Structure : Substituted at the 3-position with indole groups (e.g., 5-methoxy- or 5-fluoro-indol-3-yl) .
- Synthesis : Prepared via multi-step routes involving bromoalkyl intermediates, contrasting with the sulfonylation steps required for the target compound .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Synthesis Route | Primary Application | Bioactivity/Function | Reference |
|---|---|---|---|---|---|---|
| N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione | N-phenyl, 3-cyclohexylsulfonyl | Sulfonylation of precursor | Under investigation | Potential receptor modulation | [5], [10] |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | 3-chloro, N-phenyl | Halogenation of phthalic anhydride | Polymer synthesis | Monomer for polyimides | [4] |
| MBX-2982 (Tetrazole derivative) | Pyrrolidine-2,5-dione | Tetrazole moiety | Multi-step organic synthesis | GPR119 agonism | 2-fold activity enhancement | [5] |
| 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione | 3-(5-fluoro-indol-3-yl) | Bromoalkyl intermediate routes | Neuropharmacology | 5-HT1A/SERT affinity | [8] |
| 1-[(11-Sulfanylundecanoyl)oxy] pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione | 11-sulfanylundecanoyloxy | Thiol-ene coupling | Lubricant additives | Thermal stability enhancement | [10] |
Key Research Findings
- Bioactivity : The cyclohexylsulfonyl group in the target compound may enhance membrane permeability compared to indole-substituted analogs, as seen in SAR studies of related succinimides .
- Industrial Relevance : While most pyrrolidine-2,5-dione derivatives are explored for pharmaceuticals, the target compound’s bulky substituents may limit utility in polymer chemistry, where smaller groups (e.g., chloro, methyl) are preferred .
Biological Activity
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly as a fungicide . This compound is characterized by a unique structure that includes a phenyl group and a cyclohexylsulfonyl moiety, which contribute to its reactivity and biological effectiveness. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential applications in agriculture and medicine.
Molecular Structure
- Chemical Formula :
- Molecular Weight : 321.39 g/mol
- CAS Number : 77391-58-3
Structural Features
The compound features:
- A pyrrolidine ring with two carbonyl groups at positions 2 and 5.
- A cyclohexylsulfonyl group , enhancing its biological activity.
Antifungal Properties
This compound exhibits significant antifungal activity. Research indicates its effectiveness against various phytopathogenic fungi, including:
- Botrytis cinerea
- Phytophthora infestans
The proposed mechanism of action involves:
- Disruption of fungal cell membranes .
- Interference with metabolic pathways , although specific pathways require further elucidation.
Antibacterial Activity
While the primary focus has been on antifungal properties, related studies on pyrrolidine derivatives suggest potential antibacterial effects. Compounds structurally similar to this compound have shown activity against:
- Pseudomonas aeruginosa
- Staphylococcus aureus
These findings indicate that modifications in the pyrrolidine structure can lead to enhanced antibacterial properties .
Efficacy Against Fungal Pathogens
A study conducted on the efficacy of this compound demonstrated its ability to inhibit the growth of Botrytis cinerea in vitro. The results indicated a dose-dependent response, with higher concentrations leading to more significant inhibition of fungal growth.
Comparative Analysis with Other Pyrrolidine Derivatives
| Compound Name | Antifungal Activity | Unique Aspects |
|---|---|---|
| This compound | Effective against B. cinerea and P. infestans | Cyclohexane sulfonamide structure enhances activity |
| 3-(4-nitrophenyl)-pyrrolidine-2,5-dione | Moderate activity against various fungi | Known for enhanced antibacterial properties |
| 3-(4-methoxyphenyl)-pyrrolidine-2,5-dione | Limited antifungal activity | Exhibits anti-inflammatory effects |
This table illustrates how this compound stands out due to its specific structural features that enhance its fungicidal activity compared to other derivatives .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may work by:
- Inhibiting key enzymes involved in fungal metabolism.
- Altering membrane permeability , leading to cell death.
Further research is needed to fully understand these mechanisms and their implications for therapeutic use.
Agricultural Chemistry
Due to its potent antifungal properties, this compound has potential applications in agricultural practices as a fungicide. Its effectiveness against significant crop pathogens makes it a candidate for inclusion in integrated pest management strategies.
Pharmaceutical Development
The compound's structural characteristics may also lend themselves to further development as an antibacterial agent or for other therapeutic uses in medicine. Continued exploration into its derivatives could yield new treatments for resistant strains of bacteria and fungi .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including acylation of substituted phenyl groups and sulfonylation of the pyrrolidine-2,5-dione core. For example, analogs like 1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione are synthesized via cyclization of precursor amines with diones under controlled pH and temperature . Key steps include purification via column chromatography and structural validation using NMR spectroscopy .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for verifying molecular structure. For instance, ¹H NMR can confirm the presence of cyclohexylsulfonyl protons (δ 1.2–2.1 ppm) and aromatic phenyl protons (δ 7.2–7.8 ppm) . X-ray crystallography using programs like SHELXL or OLEX2 may resolve stereochemistry .
Q. What preliminary biological assays are used to evaluate the compound’s activity?
- Methodological Answer : Common assays include enzyme inhibition studies (e.g., acetylcholinesterase for neurological targets) and antimicrobial susceptibility testing. For related pyrrolidine-2,5-diones, minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis have been employed to assess antitubercular activity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL or OLEX2 provides precise bond angles, torsion angles, and packing diagrams. For example, SHELXL’s robust handling of high-resolution data can distinguish between enantiomers in chiral pyrrolidine derivatives . Challenges like twinning require iterative refinement cycles and validation using R-factors .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities. Studies on analogs like 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide used docking to identify interactions with sodium channels (site 2) and L-type calcium channels . Density Functional Theory (DFT) can further elucidate reaction mechanisms, such as tosylation pathways in pyrrolidine-2,5-dione derivatives .
Q. How are contradictory data in reaction yields or biological activities analyzed?
- Methodological Answer : Statistical tools (e.g., ANOVA) and meta-analysis of SAR data identify outliers. For example, unexpected product formation during Diels-Alder reactions with maleimide analogs was resolved by comparing crystallographic data and computational modeling . Replication under controlled conditions (e.g., inert atmosphere, precise stoichiometry) minimizes experimental variability .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Derivatization (e.g., prodrug design) improves solubility and bioavailability. Pyrazoline-substituted analogs of pyrrolidine-2,5-dione showed enhanced blood-brain barrier penetration in anticonvulsant studies . LogP calculations and in vitro metabolic stability assays (e.g., liver microsomes) guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
